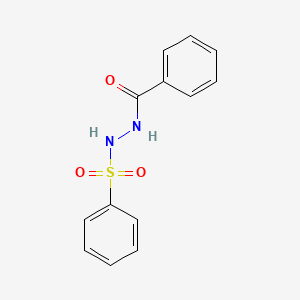

N'-(benzenesulfonyl)benzohydrazide

Description

Contextualization within the Hydrazide and Sulfonyl Hydrazone Compound Classes

N'-(benzenesulfonyl)benzohydrazide belongs to the broader classes of organic compounds known as hydrazides and sulfonyl hydrazones. Hydrazides are characterized by the presence of a hydrazine (B178648) moiety (-NHNH2) attached to a carbonyl group, forming a structure with the general formula R-C(=O)NHNH2. thepharmajournal.com These compounds are notable for their utility in organic synthesis and their diverse biological activities. thepharmajournal.com

Sulfonyl hydrazones, on the other hand, are formed through the condensation reaction of a sulfonylhydrazide with an aldehyde or a ketone. sci-hub.se This reaction creates a molecule containing the -SO2NHN=C- functional group. Benzenesulfonyl hydrazones, specifically, are derivatives of benzenesulfonic acid hydrazide and are recognized for a wide spectrum of potential applications in medicinal chemistry. sci-hub.seresearchgate.net The synthesis of these compounds is a frequent subject in scientific literature, highlighting their importance in the field. researchgate.net

This compound can be considered a specialized form of a sulfonyl hydrazide, where the carbonyl component is derived from benzoic acid. Its structure incorporates both the benzenesulfonyl and the benzohydrazide (B10538) moieties, making it a subject of interest for its potential synergistic or unique biological properties arising from this combination.

Significance of the Benzohydrazide and Benzenesulfonyl Scaffolds in Modern Medicinal Chemistry Research

The two core structural components of this compound, the benzohydrazide and benzenesulfonyl scaffolds, are independently significant in medicinal chemistry research due to their well-documented and varied biological activities.

Benzohydrazide Scaffold: Benzohydrazide derivatives are a class of compounds that have attracted considerable attention from researchers. thepharmajournal.comnih.gov They are known to exhibit a wide array of pharmacological effects, including:

Antimicrobial (antibacterial and antifungal) activity thepharmajournal.com

Anticancer and antitumor properties thepharmajournal.comnih.gov

Anticonvulsant effects nih.gov

Anti-inflammatory action thepharmajournal.com

Antitubercular activity thepharmajournal.com

Antioxidant properties nih.gov

Antileishmanial activity nih.gov

The versatility of the benzohydrazide moiety makes it a valuable pharmacophore, or a structural unit responsible for a drug's biological activity, in the design of new therapeutic agents. thepharmajournal.com

Benzenesulfonyl Scaffold: The benzenesulfonyl group is another critical pharmacophore found in numerous biologically active compounds. sci-hub.seresearchgate.net Benzenesulfonamides and their derivatives, including benzenesulfonyl hydrazones, are associated with a broad spectrum of biological activities such as:

Antibacterial and antifungal properties sci-hub.senih.gov

Anticancer activity sci-hub.se

Antidepressant effects nih.gov

Enzyme inhibition, including activity against carbonic anhydrases ontosight.ainih.gov

Potential in the treatment of Alzheimer's disease sci-hub.se

The incorporation of the benzenesulfonyl scaffold into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. nih.gov The combination of these two potent scaffolds in this compound provides a molecular framework with the potential for multifaceted biological activity.

Overview of Current Research Directions on this compound and its Analogues

Current research on this compound and its analogues is largely focused on the synthesis of new derivatives and the evaluation of their potential as inhibitors of various enzymes implicated in disease. This exploration aims to develop novel therapeutic agents with improved efficacy and selectivity.

One significant area of investigation is their role as enzyme inhibitors. For instance, various N'-substituted benzylidene benzohydrazide-1,2,3-triazoles have been synthesized and screened for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Several of these analogues have demonstrated potent inhibition, with IC50 values significantly lower than the standard drug acarbose (B1664774), indicating their potential as antidiabetic agents. nih.gov

Another research avenue focuses on the inhibition of monoamine oxidases (MAOs) and β-secretase (BACE-1), enzymes associated with neurodegenerative disorders like Parkinson's and Alzheimer's disease. mdpi.com Studies on N′-(benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides have identified compounds with potent and selective inhibitory activity against MAO-A and MAO-B. mdpi.com Some of these analogues also showed promising inhibitory effects on BACE-1. mdpi.com

Furthermore, derivatives of 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com These studies have revealed compounds with dual inhibitory activity in the micromolar range. mdpi.com

The following tables summarize some of the key research findings on the biological activities of this compound analogues.

Table 1: Inhibitory Activity of N′-substituted benzylidene benzohydrazide-1,2,3-triazole Analogues against α-glucosidase

| Compound | IC50 (µM) |

| Analogue 7a | 0.02 |

| Analogue 7h | 0.01 |

| Acarbose (Standard) | 752.10 |

Data sourced from a study on potent α-glucosidase inhibitors. nih.gov

Table 2: Inhibitory Activity of N′-(benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide Analogues against Monoamine Oxidases (MAOs)

| Compound | Target Enzyme | IC50 (µM) |

| Analogue 3o | MAO-A | 1.54 |

| Analogue 3s | MAO-B | 3.64 |

Data from research on inhibitors of enzymes related to neurodegenerative diseases. mdpi.com

Table 3: Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Analogues against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) |

| 2-bromobenzaldehyde derivative | AChE | 46.8-137.7 |

| 2-bromobenzaldehyde derivative | BuChE | 19.1-881.1 |

Data from a study on new inhibitors of acetyl- and butyrylcholinesterase. mdpi.com

These research directions underscore the significant potential of this compound and its analogues as lead compounds in the development of new drugs for a variety of diseases. The ongoing exploration of their synthesis and biological activities continues to be a vibrant area of academic inquiry.

Structure

3D Structure

Properties

IUPAC Name |

N'-(benzenesulfonyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c16-13(11-7-3-1-4-8-11)14-15-19(17,18)12-9-5-2-6-10-12/h1-10,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRRHWMYQYFFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287874 | |

| Record name | benzoic acid, 2-(phenylsulfonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-28-3 | |

| Record name | NSC53080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoic acid, 2-(phenylsulfonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzenesulfonyl Benzohydrazide and Its Derivatives

General Synthetic Routes for Benzohydrazide (B10538) and Sulfonyl Hydrazone Derivatives

The construction of the N'-(benzenesulfonyl)benzohydrazide scaffold and its related hydrazone derivatives relies on several key chemical transformations. These include condensation reactions, reactions with sulfonyl chlorides, multi-component reactions, and chemo-selective approaches.

Condensation Reactions Involving Benzohydrazides and Benzaldehydes/Carbonyl Compounds

A fundamental and widely utilized method for the synthesis of N'-substituted benzohydrazide derivatives, specifically hydrazones, is the condensation reaction between a benzohydrazide and a carbonyl compound, such as an aldehyde or a ketone. aip.orgresearchgate.netresearchgate.net This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic hydrazone C=N double bond. aip.org

The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol (B145695). acgpubs.orgnih.gov Catalysts, such as a few drops of glacial acetic acid or concentrated hydrochloric acid, can be employed to facilitate the reaction. nih.gov For instance, a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized by refluxing various substituted aromatic aldehydes with 4-(tert-butyl)benzohydrazide in methanol (B129727) with glacial acetic acid. nih.gov Similarly, the synthesis of (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide and its analogs was achieved by reacting 4-chlorobenzohydrazide with the corresponding aldehydes in an aqueous-ethanolic solution with concentrated HCl as a catalyst.

The versatility of this method is highlighted by its application in synthesizing a wide range of derivatives from readily available starting materials, including natural products like vanillin. aip.org The reaction of 2-aminobenzohydrazide with various aldehydes and ketones has also been explored, leading to the formation of both hydrazones and quinazoline (B50416) derivatives, depending on the carbonyl compound used. researchgate.net

Table 1: Examples of Condensation Reactions for Hydrazone Synthesis

| Benzohydrazide Reactant | Carbonyl Reactant | Product | Reference |

| 4-(tert-butyl)benzohydrazide | Substituted Aromatic Aldehydes | N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives | nih.gov |

| 4-chlorobenzohydrazide | 3,4-dimethoxybenzaldehyde | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | |

| Salicylic hydrazine (B178648) | 5-bromovanilin | (E)-N'-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxybenzohydrazide | aip.org |

| 2-aminobenzohydrazide | Terephthalaldehyde | Hydrazone derivatives | researchgate.net |

Reactions of Benzohydrazides with Sulfonyl Chlorides

The direct formation of the this compound core structure is achieved through the reaction of a benzohydrazide with a benzenesulfonyl chloride. chemicalbook.commdpi.com This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.

A general procedure involves slowly adding the sulfonyl chloride to a solution of hydrazine hydrate (B1144303) in a suitable solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -8°C). chemicalbook.com The use of a base, such as a second equivalent of hydrazine or another base, is often necessary to neutralize the liberated HCl. chemicalbook.comgoogle.com The product can then be isolated and purified by standard techniques like extraction and column chromatography. chemicalbook.com This method has been successfully employed to synthesize benzenesulfonohydrazide (B1205821) with a high yield of 90%. chemicalbook.com

Furthermore, this approach can be extended to synthesize a variety of substituted derivatives by using appropriately substituted benzohydrazides and sulfonyl chlorides. For example, a series of N′-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides were synthesized from the corresponding p-hydroxybenzoic acid hydrazide derivatives and tosyl chloride. mdpi.com

Multi-component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. beilstein-journals.orgaarhat.com This strategy is particularly valuable for creating structurally diverse libraries of compounds for biological screening. While not a direct synthesis of the parent this compound, MCRs can be employed to generate complex derivatives incorporating the benzohydrazide or sulfonyl hydrazone moiety.

For instance, MCRs have been utilized to synthesize various heterocyclic compounds, such as pyrazoles, where a hydrazine derivative is a key component. beilstein-journals.org The general principle involves the in-situ formation of reactive intermediates from the starting materials, which then undergo a cascade of reactions to form the final product without the need for isolating intermediates. aarhat.com This approach allows for the rapid generation of molecular complexity and is a powerful tool for drug discovery and materials science.

Chemo-selective Synthesis of Benzenesulfonyl Hydrazones

The chemo-selective synthesis of benzenesulfonyl hydrazones often involves the careful selection of reagents and reaction conditions to favor the formation of the desired product over potential side reactions. A key strategy involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NCS or NBS) to generate sulfonyl chlorides or bromides in situ. mdpi.compreprints.orgresearchgate.net These reactive intermediates can then be coupled with various nucleophiles, including amines and hydrazines, to afford the desired sulfonamides or sulfonyl hydrazones with high selectivity and in excellent yields. mdpi.comresearchgate.net

This method is particularly advantageous as it avoids the use of harsh or toxic reagents often required for the synthesis of sulfonyl halides. mdpi.com The reaction proceeds under mild conditions, typically at room temperature in a solvent like acetonitrile (B52724), and is tolerant of a wide range of functional groups on the aromatic ring of the sulfonyl hydrazide. mdpi.compreprints.org This chemo-selective approach has been successfully applied to the synthesis of a variety of sulfonyl chlorides and their subsequent conversion to sulfonamides and sulfonates. mdpi.comresearchgate.net

Strategies for Functional Group Transformations and Derivatization

The modification of the this compound scaffold through the introduction of various functional groups is a crucial strategy for modulating its physicochemical and biological properties.

Introduction of Substituents on Aromatic Moieties for Property Modulation

The introduction of substituents on the aromatic rings of both the benzohydrazide and the benzenesulfonyl moieties provides a powerful means to fine-tune the properties of the final compound. researchgate.netnih.govmdpi.comnih.gov The nature and position of these substituents can significantly influence factors such as solubility, lipophilicity, electronic properties, and biological activity.

For example, the synthesis of novel benzenesulfonamide (B165840) derivatives bearing 1,2,3-triazole linked pyrazolines and hydrazones was achieved through the condensation of carboxyhydrazides with substituted 1,3-diketones. nih.gov The introduction of different substituents on the aromatic rings of these molecules led to variations in their inhibitory activity against carbonic anhydrase isoforms. nih.gov

Similarly, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized by condensing 2,4,6-trimethylbenzenesulfonohydrazide (B98524) with various substituted benzaldehydes. mdpi.comnih.gov The resulting compounds exhibited a range of antibacterial activities, with the nature of the substituent on the benzaldehyde (B42025) ring playing a critical role in determining the potency. mdpi.com The synthesis of N′-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides also demonstrated how different substituents on the benzylidene ring could modulate the inhibitory activity against enzymes like monoamine oxidases. mdpi.com

Modifications of the Hydrazide and Sulfonyl Linkers

The modular nature of the synthesis of this compound allows for extensive modifications of its core structure. These modifications are primarily aimed at creating a library of derivatives with varied electronic and steric properties. The two main sites for modification are the benzoyl moiety attached to one side of the hydrazide linker and the benzenesulfonyl group on the other.

One common approach involves the condensation of a substituted benzohydrazide with various aldehydes or ketones. This method is effective for introducing a wide range of substituents onto the terminal nitrogen of the hydrazide, resulting in N'-alkylidene or N'-arylidene derivatives. For example, derivatives of 4-(trifluoromethyl)benzohydrazide have been synthesized by reacting it with a selection of aromatic aldehydes and aliphatic ketones. mdpi.com This reaction is typically carried out in methanol and can be refluxed for a couple of hours to yield the desired hydrazone products. mdpi.com

Another key modification strategy focuses on the aromatic rings of the benzohydrazide and benzenesulfonyl groups. By starting with substituted benzoic acids or benzenesulfonyl chlorides, chemists can introduce a variety of functional groups onto these rings. For instance, a series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives was synthesized starting from 4-(t-Bu)benzoic acid. nih.gov The acid was first converted to its methyl ester, then to the corresponding hydrazide, which was finally condensed with different aromatic aldehydes. nih.gov Similarly, N′-(benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides have been prepared, demonstrating modification on the phenyl group attached to the sulfonyl moiety. mdpi.com

The following table summarizes various synthesized derivatives, highlighting the modifications on the benzohydrazide and benzylidene moieties.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and the use of additives or catalysts is crucial for maximizing product yield and purity.

The choice of solvent can significantly influence the reaction outcome. For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related reaction, acetonitrile was found to provide a better balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.brscielo.br In the synthesis of N-benzenesulfonylimine, changing the solvent from acetonitrile (MeCN) to water (H₂O) resulted in the observation of trace amounts of product where none was observed before. researchgate.net

Additives and catalysts also play a pivotal role. The synthesis of N-benzenesulfonylimine from N-benzenesulfonyl(benzyl)amine using K₂S₂O₈ as an oxidant did not proceed in MeCN alone. researchgate.net However, the addition of pyridine (B92270) as a base resulted in a dramatic increase in the yield of the desired product to 90%. researchgate.net This highlights the critical role of a base in facilitating the reaction.

Reaction time and temperature are other key variables that require careful optimization. A general procedure for sulfonylhydrazide synthesis involves reacting sulfonyl chloride with hydrazine hydrate in THF at a low temperature of -8°C for 30 minutes, achieving a high yield. chemicalbook.com In other syntheses, it has been shown that reaction times can often be reduced without compromising the yield. For example, in the silver(I)-promoted oxidative coupling, the reaction time was successfully reduced from 20 hours to 4 hours. scielo.brscielo.br Similarly, for the synthesis of N-benzenesulfonylimine, reducing the reaction time from 12 hours to just 1 hour led to an increased yield of 96%. researchgate.net

The following table illustrates the optimization of reaction conditions for the synthesis of N-benzenesulfonylimine, demonstrating the impact of solvent and additives on the product yield.

Spectroscopic and Structural Elucidation Studies of N Benzenesulfonyl Benzohydrazide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the identity and elucidating the structural features of N'-(benzenesulfonyl)benzohydrazide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. rsc.orgrsc.org The protons of the hydrazide moiety (NH-NH) give rise to signals that can be broad and their chemical shifts are often solvent-dependent. spectrabase.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The spectrum of this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the sulfonyl group. rsc.orgrsc.orgchemicalbook.com The carbonyl carbon signal is typically observed in the range of 160-170 ppm. The aromatic carbons resonate in the region of 120-140 ppm. rsc.org

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.0 - 8.5 (m) | Aromatic protons |

| ¹H | Variable (br s) | NH protons |

| ¹³C | 160 - 170 | C=O (carbonyl) |

| ¹³C | 120 - 140 | Aromatic carbons |

Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound exhibits several characteristic absorption bands. rsc.orgrsc.org

Key vibrational frequencies include:

N-H stretching: Bands in the region of 3100-3300 cm⁻¹ are attributed to the stretching vibrations of the N-H bonds in the hydrazide group. researchgate.net

C=O stretching: A strong absorption band, typically around 1650-1680 cm⁻¹, corresponds to the carbonyl (C=O) group of the benzohydrazide (B10538) moiety. mdpi.com

S=O stretching: The sulfonyl group (SO₂) gives rise to two characteristic stretching bands: an asymmetric stretching vibration usually found in the 1300-1350 cm⁻¹ range and a symmetric stretching vibration in the 1150-1180 cm⁻¹ range. researchgate.netresearchgate.net

Aromatic C-H and C=C stretching: Absorptions corresponding to the aromatic rings are also observed.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 |

| C=O | Stretching | 1650 - 1680 |

| SO₂ | Asymmetric Stretching | 1300 - 1350 |

| SO₂ | Symmetric Stretching | 1150 - 1180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl group. mdpi.comnih.govsciencepublishinggroup.com The benzene (B151609) rings and the hydrazide moiety act as chromophores. The presence of conjugated systems in the molecule influences the wavelength and intensity of these absorptions. youtube.comlibretexts.org The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. sciencepublishinggroup.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. rsc.orgrsc.org The fragmentation of the molecular ion can occur through various pathways, leading to characteristic fragment ions. Common fragmentation patterns may involve the cleavage of the N-N bond, the C-N bond, and the S-N bond, as well as the loss of small molecules like CO and SO₂. researchgate.netdocbrown.info The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. nih.gov

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of a crystalline solid.

Analysis of Intermolecular Interactions and Crystal Packing

In related benzohydrazide structures, molecules are typically linked by strong N—H⋯O hydrogen bonds, forming dimers or extended chains. omicsdi.orgnih.govnih.gov For this compound, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the sulfonyl oxygens (O=S=O) serve as potent acceptors. The formation of N—H⋯O hydrogen bonds leads to the creation of supramolecular synthons, such as one-dimensional ribbons or two-dimensional sheets. nih.govesisresearch.org

The presence of two phenyl rings in the molecule also allows for the possibility of π-π stacking interactions. In similar sulfonamide-containing crystal structures, such interactions between aromatic rings of neighboring molecules contribute to the formation of stable molecular chains. researchgate.net These stacking interactions, characterized by face-to-face or offset arrangements of the phenyl rings, add another layer of stability to the crystal lattice.

A comprehensive analysis of these interactions can be achieved using Hirshfeld surface analysis, which maps the close contacts between neighboring molecules. In analogous structures, fingerprint plots derived from this analysis quantify the relative contributions of different intermolecular contacts, with H⋯H, O⋯H, and C⋯H interactions typically being the most significant. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bond | N-H (Amide) | O=C (Carbonyl) | Formation of primary structural motifs (e.g., chains, dimers) |

| Hydrogen Bond | N-H (Amide) | O=S (Sulfonyl) | Cross-linking of primary motifs |

| Hydrogen Bond | C-H (Aromatic) | O=C (Carbonyl) | Stabilization of the 3D network |

| Hydrogen Bond | C-H (Aromatic) | O=S (Sulfonyl) | Further stabilization of the crystal lattice |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Formation of stacked columnar or herringbone structures |

Vibrational Spectroscopy and Detailed Band Assignments

The vibrational spectrum of this compound provides a detailed fingerprint of its molecular structure. By analyzing the characteristic frequencies in its Infrared (IR) and Raman spectra, specific functional groups and vibrational modes can be identified. The assignments are based on extensive studies of related molecules, including benzohydrazide and various benzenesulfonamide (B165840) derivatives. omicsdi.orgresearchgate.netnih.gov

The high-frequency region of the IR spectrum is characterized by the N-H stretching vibration, which typically appears as a strong band. The position of this band is sensitive to hydrogen bonding; in the solid state, its frequency is expected to be lower (red-shifted) compared to the free molecule due to its involvement in N—H⋯O intermolecular interactions. nih.gov Aromatic and aliphatic C-H stretching vibrations are also observed in this region.

The carbonyl (C=O) stretching vibration, known as the Amide I band, gives rise to a very strong absorption in the IR spectrum. Its frequency is also influenced by hydrogen bonding. The N-H bending vibration (Amide II) and C-N stretching modes are found at lower wavenumbers.

The benzenesulfonyl group has two characteristic and strong stretching vibrations: the asymmetric (ν_as SO₂) and symmetric (ν_s SO₂) modes. These bands are typically observed in the ranges of 1370-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.

Vibrations of the phenyl rings, including C-C stretching, in-plane and out-of-plane C-H bending, and ring breathing modes, are distributed throughout the mid- and low-frequency regions of the spectrum.

Table 2: Detailed Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) Range | Assignment | Vibrational Mode | Functional Group | Reference |

| 3350 - 3200 | ν(N-H) | N-H Stretch | Amide | researchgate.netnih.gov |

| 3100 - 3000 | ν(C-H) | C-H Stretch | Aromatic | researchgate.net |

| 1700 - 1650 | ν(C=O) | C=O Stretch (Amide I) | Carbonyl | researchgate.netnih.gov |

| 1620 - 1580 | ν(C=C) | C=C Stretch | Aromatic Ring | researchgate.net |

| 1550 - 1500 | δ(N-H) | N-H Bend (Amide II) | Amide | researchgate.net |

| 1370 - 1300 | ν_as(SO₂) | Asymmetric SO₂ Stretch | Sulfonyl | omicsdi.org |

| 1300 - 1200 | ν(C-N) | C-N Stretch (Amide III) | Amide | researchgate.net |

| 1180 - 1150 | ν_s(SO₂) | Symmetric SO₂ Stretch | Sulfonyl | omicsdi.orgnih.gov |

| ~1000 | Ring Breathing | Phenyl | researchgate.net | |

| 900 - 675 | γ(C-H) | Out-of-plane C-H Bend | Aromatic | researchgate.net |

| ~840 | ν(S-N) | S-N Stretch | Sulfonamide | omicsdi.org |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The exact positions can vary based on the molecular environment and phase.

Computational and Theoretical Investigations of N Benzenesulfonyl Benzohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N'-(benzenesulfonyl)benzohydrazide, DFT calculations reveal fundamental details about its geometry, stability, and electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. nbu.edu.sa The optimized geometry is crucial as it serves as the foundation for all subsequent property calculations. researchgate.net

For this compound, key structural parameters include the lengths of the S=O, C=O, S-N, and N-N bonds, as well as the torsion angles that define the orientation of the phenyl rings relative to the central hydrazide-sulfonyl core. The electronic structure, derived from this optimized geometry, provides information on the distribution of electrons throughout the molecule. nbu.edu.sa

Table 1: Illustrative Optimized Geometrical Parameters for this compound

This table presents expected values based on computational studies of similar molecular structures.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.24 Å |

| N-N | ~1.38 Å | |

| S=O | ~1.45 Å | |

| S-N | ~1.68 Å | |

| C-S | ~1.78 Å | |

| Bond Angles (°) | O=C-N | ~122° |

| C-N-N | ~118° | |

| O=S=O | ~120° | |

| Dihedral Angles (°) | C-C-N-N | ~175° |

| C-S-N-N | ~70° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 2: Exemplary Frontier Molecular Orbital and Reactivity Descriptor Data

This table illustrates typical data obtained from FMO analysis.

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | - | -6.8 eV |

| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.15 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Softness | S | 1/(2η) | 0.188 eV-1 |

| Electrophilicity Index | ω | χ2/(2η) | 3.25 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or deficient in electrons. researchgate.net It is plotted on the molecule's surface to predict sites for electrophilic and nucleophilic attack. researchgate.net

The different colors on an MEP map indicate varying electrostatic potentials:

Red: Regions of most negative potential, rich in electrons. These are the most likely sites for an electrophilic attack.

Blue: Regions of most positive potential, electron-poor. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) localized around the highly electronegative oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, indicating these are the primary sites for electrophilic interactions. nih.gov Positive potential (blue) would be expected around the N-H proton and the hydrogen atoms of the phenyl rings. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wikipedia.org This analysis provides a detailed picture of the bonding and electronic structure within the molecule. uni-muenchen.denih.gov

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions

This table shows potential high-stabilization energy interactions for the molecule.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Namide | π(C=O) | ~50-60 | n → π |

| LP(1) Nsulfonyl | π(S=O) | ~25-35 | n → π |

| π(C-C)phenyl | π(C-C)phenyl | ~18-22 | π → π |

| π(C-S) | π(C-C)phenyl | ~5-10 | π → π |

Molecules with large dipole moments, extensive π-conjugated systems, and significant intramolecular charge transfer can exhibit nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods can predict a molecule's NLO potential by calculating key parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

The magnitude of the first-order hyperpolarizability (β) is a primary determinant of a molecule's NLO activity. researchgate.net A large β value, often compared to a standard NLO material like urea, indicates a strong NLO response. For this compound, the presence of donor (N-H) and acceptor (SO₂, C=O) groups connected by phenyl rings could facilitate the intramolecular charge transfer necessary for NLO activity.

Table 4: Illustrative Calculated Nonlinear Optical (NLO) Properties

This table presents a hypothetical comparison of NLO properties.

| Parameter | This compound (Illustrative) | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) [Debye] | ~5.0 D | 1.37 D |

| Linear Polarizability (α) [x 10-24 esu] | ~28.5 | 3.83 |

| First Hyperpolarizability (βtot) [x 10-30 esu] | ~12.0 | 0.75 |

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netnih.gov

In a docking study of this compound, the compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation yields a binding score, commonly expressed in kcal/mol, which estimates the binding affinity—more negative scores indicate stronger binding. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Table 5: Illustrative Molecular Docking Results

This table shows hypothetical docking results against a common enzyme target.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions |

|---|---|---|---|

| Carbonic Anhydrase II (e.g., 2WEJ) | -8.5 | His94, His96, Thr199, Thr200 | -SO2 group with Zn2+ via Thr199; -NH group with Thr199; C=O group with His94 |

| Tyrosine Kinase (e.g., 1T46) | -9.2 | Leu248, Val256, Ala287, Asp381 | -NH group with Asp381; C=O group with Leu248 (backbone) |

Prediction of Ligand-Target Protein Binding Interactions and Modes

Computational molecular docking studies are instrumental in elucidating the binding interactions between this compound and its derivatives with various protein targets. These in silico methods predict the preferred orientation of the ligand within the active site of a protein, forming a stable complex, and identify the specific molecular interactions that stabilize this binding.

For instance, docking studies of benzohydrazide (B10538) derivatives with enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) have been performed to explore their inhibitory potential. researchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the enzyme's active site. researchgate.net In studies involving different derivatives, the hydrazide–hydrazone structure is a known pharmacophore with activities such as carbonic anhydrase inhibition. mdpi.com

Molecular docking of sulfonyl hydrazones into the active site of human carbonic anhydrase (hCA) isoforms I and II has shown that the sulfonyl group can interact with the essential Zn(II) ion, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.gov For example, in the active site of hCA II, the nitrogen atoms of the hydrazone moiety and oxygen atoms of the sulfonyl group can form crucial hydrogen bonds with residues like Thr199. nih.gov Similarly, docking studies against paraoxonase 1 (PON1) have identified key binding modes for benzohydrazide derivatives. nih.gov

In the context of anticancer research, docking simulations have been used to study the interactions of sulfonyl hydrazones with the active sites of target proteins in cancer cell lines like A549 (human lung cancer) and MCF-7 (human breast cancer). mdpi.comresearchgate.net For example, studies on Staphylococcus aureus Dihydrofolate Reductase (DHFR) have shown that hydrazone derivatives can form hydrogen bonds with amino acid residues within the active site. researchgate.net The interaction between the ligand and protein is often characterized by multiple non-covalent forces, including electrostatic forces and hydrogen bonding. walshmedicalmedia.com These computational approaches rely on scoring functions to rank potential binding poses, providing a basis for understanding the compound's mechanism of action at a molecular level. walshmedicalmedia.com

Estimation of Binding Affinities for Specific Biological Targets

Computational docking studies not only predict the binding mode but also provide an estimation of the binding affinity, often expressed as a binding energy score (in kcal/mol) or an inhibition constant (Ki). nih.gov These values are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

For benzohydrazide derivatives targeting paraoxonase 1 (PON1), docking studies have yielded Ki values ranging from 38.75 ± 12.21 to 543.50 ± 69.76 μM. nih.gov Compound 2-amino-4-chlorobenzohydrazide (B1635269) was identified as the most potent inhibitor in this series with a Ki of 38.75 ± 12.21 μM. nih.gov

In the context of carbonic anhydrase inhibition, newly synthesized benzimidazole-hydrazone derivatives have shown significant inhibitory potential. nih.gov The calculated Ki values for these compounds against human carbonic anhydrase I (hCA I) were in the range of 0.299 ± 0.01 µM to 5.44 ± 0.14 µM, and for hCA II, they ranged from 1.507 ± 0.01 µM to 3.699 ± 0.041 µM. nih.gov

Studies on hydrazone derivatives targeting Staphylococcus aureus DHFR have also reported binding energies. researchgate.net For example, the interaction between certain hydrazone derivatives and the protein resulted in binding energies as low as -8.85 kcal/mol, with a corresponding predicted inhibition constant of 325.66 nM. walshmedicalmedia.com These computational estimations of affinity are valuable in the early stages of drug discovery for identifying high-affinity ligands. harvard.edu

It is important to note that while these computational values are highly useful, they are theoretical estimations. The actual binding affinity is a balance between the enthalpy gained from favorable interactions and the entropy lost upon complex formation. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement and dynamic evolution of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations provide detailed insights into the behavior of ligand-receptor complexes that are not available from static docking poses. uzh.chresearchgate.net

Exploration of Conformational Dynamics and Stability of Ligand-Receptor Complexes

MD simulations are employed to assess the stability of the ligand-protein complex and to explore the conformational changes that may occur upon ligand binding. mdpi.comuzh.chorscience.ru A key metric used to evaluate stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. nih.gov A complex that reaches a stable equilibrium with low RMSD fluctuations is considered stable. nih.gov

These simulations explicitly include solvent molecules, typically water, to better mimic the biological environment. nih.gov The analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds, identified in docking studies and uncover the role of water molecules in mediating protein-ligand contacts. nih.gov This detailed understanding of the dynamic behavior and stability of the this compound-receptor complex is crucial for rational drug design. uzh.ch

In Silico Pharmacokinetic and Drug-likeness Assessment Methodologies

In silico methods are widely used in the early phases of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of novel compounds. nih.govmdpi.com These computational assessments help to identify candidates with favorable profiles for oral bioavailability and to flag potential liabilities before resource-intensive synthesis and testing. uobaghdad.edu.iq

Studies on benzohydrazide and sulfonyl hydrazone derivatives frequently employ these in silico tools. nih.govmdpi.com A common approach is to evaluate Lipinski's Rule of Five, which predicts poor absorption or permeation when a molecule violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The "BOILED-Egg" model is another predictive tool that graphically assesses passive human intestinal absorption (HIA) and brain penetration (BBB) based on the compound's calculated lipophilicity (WLOGP) and polarity (TPSA).

Table 1: Predicted In Silico ADME and Drug-Likeness Properties for Representative Hydrazone Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | HIA Prediction | BBB Penetration |

|---|---|---|---|---|---|---|---|

| Derivative 15 mdpi.com | 455.45 | 4.35 | 1 | 8 | 0 | Good | No |

| Derivative 18 mdpi.com | 425.43 | 3.58 | 1 | 7 | 0 | Good | Yes |

| Compound 4 nih.gov | 185.61 | 1.17 | 2 | 3 | 0 | High | Yes |

This table is a representation of data found in the cited literature and is for illustrative purposes.

These computational models provide a rapid and cost-effective way to screen large numbers of virtual compounds, allowing researchers to focus on synthesizing derivatives with the highest probability of success as therapeutic agents. nih.govmdpi.com

Computational Approaches for Biological Target Identification

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action. noaa.govmtroyal.cadrughunter.com Computational approaches have become increasingly important for this process, often referred to as target deconvolution or target identification. drughunter.comnih.gov

One prominent structure-based method is Inverse Virtual Screening (IVS) or reverse docking. nih.gov In this approach, a ligand of interest, such as this compound, is docked against a large library of 3D protein structures. The proteins are then ranked based on the predicted binding affinity, suggesting potential biological targets for the compound. nih.gov

Another powerful strategy is network pharmacology . This method integrates information from multiple data sources, including compound-protein interactions and protein-protein interaction networks, to predict the targets of a drug and its potential effects on biological pathways. mdpi.com For example, this approach was used to identify 78 potential targets for a synthetic derivative of jorunnamycin A in non-small-cell lung cancer, which were later experimentally validated. mdpi.com

Experimental methods coupled with computational analysis, such as the cellular thermal shift assay coupled to mass spectrometry (CETSA-MS) , offer an unbiased way to identify protein targets. nih.gov This technique was used to investigate the off-target mechanisms of N'-(1-phenylethylidene)-benzohydrazides, revealing that the compound destabilized the electron transport chain protein UQCRFS1, likely by disrupting iron-sulfur (Fe-S) cofactor binding. nih.gov This finding suggested a novel mechanism of action independent of its intended target, LSD1. nih.gov These computational and hybrid methods are invaluable for elucidating polypharmacology (a drug hitting multiple targets) and for drug repurposing efforts. nih.gov

Biological Activity and Mechanistic Insights of N Benzenesulfonyl Benzohydrazide and Analogues

Enzyme Inhibition Studies and Mechanistic Research

Research into N'-(benzenesulfonyl)benzohydrazide and its related structures has revealed significant inhibitory potential across diverse enzyme families. The unique combination of the sulfonyl and hydrazide functionalities allows for varied structural modifications, leading to compounds with potent and often selective inhibitory activities.

Analogues of this compound, particularly those incorporating a tosylated acyl hydrazone framework, have been identified as notable inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters.

One study synthesized a series of nineteen tosylated acyl hydrazone derivatives and evaluated their inhibitory effects. nih.gov Compound 3o (N'-(3-fluorobenzylidene)-4-((4-methylphenyl)sulfonyloxy)benzohydrazide) emerged as the most potent inhibitor of MAO-A with an IC₅₀ value of 1.54 µM. nih.gov Its potency was enhanced by the presence of a 3-fluoro group when compared to the unsubstituted analogue 3a (N'-benzylidene-4-((4-methylphenyl)sulfonyloxy)benzohydrazide), which had an IC₅₀ of 3.35 µM for MAO-A. nih.gov

For MAO-B inhibition, compound 3s (N'-(3-nitrobenzylidene)-4-((4-methylphenyl)sulfonyloxy)benzohydrazide) was the most effective, displaying an IC₅₀ of 3.64 µM. nih.gov The inhibitory activity for the nitro-substituted analogues followed the order of 3-nitro > 4-nitro > 2-nitro substitution. nih.gov Kinetic studies revealed that the most potent inhibitors, 3o for MAO-A and 3s for MAO-B, acted as reversible and competitive inhibitors, with Kᵢ values of 0.35 µM and 1.97 µM, respectively. nih.gov

Other related structures, such as acylhydrazone derivatives, have also shown significant MAO-B inhibitory potential. Compounds ACH10 and ACH14 were identified as potent, competitive, and reversible MAO-B inhibitors with IC₅₀ values of 0.14 µM and 0.15 µM, respectively. bioworld.com Similarly, benzimidazole (B57391) derivatives with hydrazone and propargyl side chains have demonstrated selective and potent inhibition of human MAO-B, with compound 4e showing an IC₅₀ of 0.075 µM. researchgate.net The hydrazide/hydrazine (B178648) class of compounds, in general, are known MAO inhibitors. researchgate.net

Table 1: MAO Inhibitory Activity of this compound Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |

| 3o | MAO-A | 1.54 | Competitive | 0.35 | nih.gov |

| 3a | MAO-A | 3.35 | - | - | nih.gov |

| 3s | MAO-B | 3.64 | Competitive | 1.97 | nih.gov |

| 3t | MAO-B | 5.69 | - | - | nih.gov |

| ACH10 | MAO-B | 0.14 | Competitive | - | bioworld.com |

| ACH14 | MAO-B | 0.15 | Competitive | - | bioworld.com |

| 4e | MAO-B | 0.075 | Non-competitive | - | researchgate.net |

The same series of tosylated acyl hydrazone derivatives was also screened for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, the inhibitory effects on these enzymes were generally weak. Most of the tested compounds retained over 50% residual activity at a concentration of 10 µM. nih.gov The exception was compound 3a (N'-benzylidene-4-((4-methylphenyl)sulfonyloxy)benzohydrazide), which showed moderate inhibition of BChE with an IC₅₀ value of 16.1 µM. nih.gov

Table 2: Cholinesterase Inhibitory Activity of a this compound Analogue

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 3a | BChE | 16.1 | nih.gov |

β-Secretase (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govsigmaaldrich.com Several tosylated acyl hydrazone analogues of this compound have demonstrated the ability to inhibit BACE-1. nih.gov

Specifically, compounds 3e (N'-(4-chlorobenzylidene)-4-((4-methylphenyl)sulfonyloxy)benzohydrazide), 3f (N'-(2-bromobenzylidene)-4-((4-methylphenyl)sulfonyloxy)benzohydrazide), and 3n (N'-(3-hydroxybenzylidene)-4-((4-methylphenyl)sulfonyloxy)benzohydrazide) were found to be effective BACE-1 inhibitors. They displayed IC₅₀ values of 8.63 µM, 9.92 µM, and 8.47 µM, respectively. These values were notably lower than that of the reference standard, quercetin. nih.gov This indicates that the this compound scaffold can be a promising starting point for developing BACE-1 inhibitors. nih.govnih.gov

Table 3: BACE-1 Inhibitory Activity of this compound Analogues

| Compound | IC₅₀ (µM) | Reference |

| 3n | 8.47 | nih.gov |

| 3e | 8.63 | nih.gov |

| 3f | 9.92 | nih.gov |

The benzenesulfonamide (B165840) moiety is a well-established zinc-binding group responsible for the potent inhibition of carbonic anhydrases (CAs). While direct studies on this compound are limited, extensive research on benzenesulfonamide derivatives provides strong evidence for the potential activity of this class of compounds.

Novel thiazole (B1198619) derivatives bearing a benzenesulfonamide group have been investigated as MAO inhibitors, but this work also highlights the general role of sulfonamides in enzyme inhibition. nih.gov Studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have shown that these compounds can be potent inhibitors of various CA isoforms. For instance, some derivatives exhibited significant inhibition of the ubiquitous cytosolic isoform hCA II, with Kᵢ values ranging from 1.6 to 59.1 nM. nih.gov Furthermore, a series of phthalimide-benzenesulfonamide hybrids were synthesized and showed promising results as α-glucosidase inhibitors, again featuring the key benzenesulfonamide group. researchgate.net Thiazole-benzenesulfonamide hybrids have also been developed as dual B-Raf/VEGFR-2 inhibitors, underscoring the versatility of the benzenesulfonamide scaffold in targeting different enzymes. nih.gov

A study on 1,3-thiazolylbenzenesulfonamides found specific inhibition of human MAO-B, but also noted that sulfonamides like zonisamide (B549257) are known MAO-B inhibitors, further linking this functional group to enzyme inhibition. nih.gov

Analogues of this compound have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for managing type 2 diabetes. nih.govunjani.ac.id

A series of N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles demonstrated excellent inhibitory activity, with IC₅₀ values ranging from 0.01 to 648.90 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 752.10 µM). unjani.ac.id Notably, compounds 7h and 7a from this series were exceptionally potent, with IC₅₀ values of 0.01 µM and 0.02 µM, respectively. Kinetic studies revealed these compounds to be noncompetitive inhibitors. unjani.ac.id

Another study on benzothiazole (B30560) hybrids containing a benzohydrazide (B10538) moiety also reported a new class of α-glucosidase inhibitors. These compounds showed a range of inhibitory activity with IC₅₀ values between 5.31 and 53.34 µM, with many being superior to acarbose (IC₅₀ = 906 ± 6.3 μM). Similarly, a series of 3-aceto(benzo)hydrazide-1,2,4-triazine analogues showed strong α-glucosidase inhibitory activity, with the most active compound, 2A (N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide), having an IC₅₀ of 12.0 µM, which is 60 times more potent than acarbose. researchgate.net

Furthermore, phthalimide-benzenesulfonamide hybrids have been synthesized, combining the benzenesulfonamide moiety with another pharmacophore. The most potent compound in this series, 4m , showed an IC₅₀ value of 52.2 µM, about 14.5-fold more active than acarbose, and acted as a competitive inhibitor. researchgate.net

Table 4: α-Glucosidase Inhibitory Activity of Benzohydrazide and Benzenesulfonamide Analogues

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

| 7h | 0.01 | Noncompetitive | unjani.ac.id |

| 7a | 0.02 | Noncompetitive | unjani.ac.id |

| 2A | 12.0 | - | researchgate.net |

| 4m | 52.2 | Competitive | researchgate.net |

| Acarbose (Standard) | 750.0 - 906 | - | researchgate.netresearchgate.net |

The this compound scaffold has been explored for its potential to inhibit protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial targets in cancer therapy.

A series of benzohydrazide derivatives containing dihydropyrazoles were synthesized as potential EGFR kinase inhibitors. Compound H20 from this series demonstrated the most potent EGFR inhibition with an IC₅₀ value of 0.08 µM and showed significant antiproliferative activity against several cancer cell lines.

Thiadiazole-benzenesulfonamide hybrids have been developed as dual inhibitors of B-Raf and VEGFR-2. Compound 7a in this series was a potent inhibitor of both kinases, with IC₅₀ values of 0.11 µM for B-Raf and 0.15 µM for VEGFR-2. nih.gov Benzimidazole derivatives have also been identified as multi-target inhibitors of EGFR and VEGFR-2. For example, compound 5a showed good EGFR inhibitory activity and moderate VEGFR-2 inhibition.

Additionally, new benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated as VEGFR-2 inhibitors. Several compounds exhibited excellent inhibitory activity with IC₅₀ values ranging from 0.64 to 1.04 µM.

Table 5: Kinase Inhibitory Activity of this compound Analogues

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| H20 | EGFR | 0.08 | |

| 7a | B-Raf | 0.11 | nih.gov |

| 7a | VEGFR-2 | 0.15 | nih.gov |

| Benzo[g]quinazoline-benzenesulfonamides | VEGFR-2 | 0.64 - 1.04 |

Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and transcription, making it a prime target for antiviral drug development. nih.govscienceopen.com Protease inhibitors often work by binding to the enzyme's catalytic site, preventing it from processing viral polyproteins and thus halting the replication cycle. mdpi.com

Analogues of this compound, such as those based on a benzoisothiazolone scaffold, have been identified as potent inhibitors of SARS-CoV-2 Mpro. nih.gov For instance, a series of inhibitors were developed where modifications to the benzene (B151609) ring of the benzenesulfonyl group were explored. The research indicated that the hydrophobic nature of this ring was sensitive to the activity against SARS-CoV-2 Mpro. nih.gov One of the most effective compounds from this series, 16b-3 , demonstrated a half-maximal inhibitory concentration (IC50) of 116 nM against the protease. nih.gov This compound was found to be an irreversible inhibitor of SARS-CoV-2 Mpro. nih.gov Other research has also focused on identifying Mpro inhibitors through high-throughput screening, leading to the discovery of various compounds with IC50 values in the micromolar range. europeanreview.org

| Compound/Analogue | Target Protease | IC50 Value | Source |

| 16b-3 (benzoisothiazolone derivative) | SARS-CoV-2 Mpro | 116 nM | nih.gov |

| 16b (benzoisothiazolone derivative) | SARS-CoV-2 Mpro | 190 nM | nih.gov |

| 16m (benzoisothiazolone derivative) | SARS-CoV-2 Mpro | 310 nM | nih.gov |

| Ebsulfur | SARS-CoV-2 Mpro | 490 nM | nih.gov |

| GC-376 | SARS-CoV-2 Mpro | 5.13 µM | europeanreview.org |

| IMB63-8G | SARS-CoV-2 Mpro | 16.27 µM | europeanreview.org |

| IMB84-8D | SARS-CoV-2 Mpro | 24.25 µM | europeanreview.org |

| IMB26-11E | SARS-CoV-2 Mpro | 32.48 µM | europeanreview.org |

| IMB96-2A | SARS-CoV-2 Mpro | 38.36 µM | europeanreview.org |

Inhibition of Other Key Biological Targets (e.g., Tau Aggregation, DprE1 for Anti-tubercular Activity)

Tau Aggregation Inhibition N'-benzylidene-benzohydrazide (NBB) derivatives have been identified as novel ligands that can selectively bind to tau protein and paired helical filaments (PHFs), which are hallmarks of Alzheimer's disease. researchgate.netnih.gov Research into the structure-activity relationship of these compounds suggests that an amphiphilic structure is important for achieving high affinity and selectivity for tau aggregates. researchgate.net The development of tau aggregation inhibitors is a key strategy against tauopathies, with many small molecules being designed to interact with the protein, often through non-covalent means. researchgate.net

DprE1 Inhibition for Anti-tubercular Activity Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme involved in the synthesis of the mycobacterial cell wall, making it an attractive target for new tuberculosis treatments. nih.govnih.govresearchgate.net Inhibition of DprE1 blocks the production of essential arabinan (B1173331) precursors, disrupting cell wall integrity and leading to cell death. researchgate.net

A novel series of pyrazine (B50134) hydrazinylidene derivatives featuring a benzenesulfonate (B1194179) scaffold has been designed as noncovalent inhibitors of DprE1. nih.gov These compounds are thought to exert their inhibitory effect by forming hydrogen bonds with the key Cys387 residue in the enzyme's active site. nih.gov Several compounds in this series showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with compounds T4 , T7 , and T12 exhibiting a minimum inhibitory concentration (MIC) of 1.56 µg/mL. nih.gov

| Compound/Analogue | Biological Target | Activity | Source |

| N'-benzylidene-benzohydrazides | Tau Protein / PHFs | Selective binding and inhibition of aggregation | researchgate.netnih.gov |

| T4, T7, T12 (Pyrazine hydrazinylidene derivatives) | DprE1 | MIC: 1.56 µg/mL against M. tuberculosis H37Rv | nih.gov |

| Compound 7 (Benzenesulfonohydrazide-tethered heterocycle) | InhA | IC50: 0.91 µM | nih.gov |

| Compound 3 (Benzenesulfonohydrazide-tethered heterocycle) | InhA | IC50: 1.62 µM | nih.gov |

Antimicrobial Research Perspectives

Hydrazide-hydrazone derivatives, including benzenesulfonyl hydrazones, are recognized for their broad spectrum of antimicrobial activities. nih.govmdpi.com

Antibacterial Activity against Gram-positive and Gram-negative Bacterial Strains

Derivatives of benzenesulfonyl hydrazide have demonstrated notable antibacterial properties. In one study, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and tested. While most of the synthesized hydrazones were inactive against Gram-negative bacteria, the parent compound, 2,4,6-timethylbenzenesufonohydrazide (1) , showed moderate activity against these strains with MIC values between 250–1000 µg/mL. nih.gov Several of the synthesized derivatives displayed significant activity against Gram-positive bacteria, with compound 24 being the most potent, showing MIC values from 7.81 to 15.62 µg/mL. nih.gov

Other studies on related structures, such as N-(thiazol-2-yl)benzenesulfonamides, have also yielded compounds with strong antibacterial activity against both Gram-positive and Gram-negative bacteria. An isopropyl-substituted derivative, for example, showed a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org Furthermore, pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold, T6 and T12 , demonstrated significant antibacterial activity against a panel of bacteria including S. aureus, B. subtilis, E. coli, and K. pneumoniae. nih.gov

| Compound/Analogue | Bacterial Strain(s) | MIC (µg/mL) | Source |

| 2,4,6-timethylbenzenesufonohydrazide (1) | Gram-negative bacteria | 250–1000 | nih.gov |

| Derivative 24 (2,4,6-trimethylbenzenesulfonyl hydrazone) | Gram-positive bacteria | 7.81–15.62 | nih.gov |

| Derivatives 7, 22, 23, 24, 25 (2,4,6-trimethylbenzenesulfonyl hydrazones) | Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, Bacillus spp. | 7.81–500 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus, A. xylosoxidans | 3.9 | rsc.org |

| T6, T12 (Pyrazine hydrazinylidene derivatives) | S. aureus, B. subtilis, S. mutans, E. coli, S. typhi, K. pneumoniae | Not specified, but "significant" | nih.gov |

Antifungal Activity

The antifungal potential of benzenesulfonyl hydrazide analogues has been explored against various fungal pathogens. The compound 2,4,6-timethylbenzenesufonohydrazide (1) demonstrated moderate antifungal activity against yeasts from the Candida species, with MIC values ranging from 250–1000 µg/mL. nih.govresearchgate.net While its synthesized hydrazone derivatives were inactive against fungi in that particular study, other related structures have shown more promising results. nih.gov

For instance, pyrazine hydrazinylidene derivative T6 exhibited substantial antifungal activity against Aspergillus fumigatus and Aspergillus niger. nih.gov In another study, a series of N'-phenylhydrazides were designed and evaluated for their activity against five strains of Candida albicans. All 52 synthesized compounds showed some level of antifungal activity, with compounds A11 , B14 , and D5 being particularly promising. nih.gov Compound A11 showed the best inhibitory activity against C. albicans SC5314 with a MIC80 (the concentration inhibiting 80% of growth) of 1.9 µg/mL. nih.gov

| Compound/Analogue | Fungal Strain(s) | Activity (MIC/MIC80) | Source |

| 2,4,6-timethylbenzenesufonohydrazide (1) | Candida spp. | 250–1000 µg/mL | nih.govresearchgate.net |

| T6 (Pyrazine hydrazinylidene derivative) | A. fumigatus, A. niger | Not specified, but "substantial" | nih.gov |

| A11 (N'-phenylhydrazide) | C. albicans SC5314 | 1.9 µg/mL (MIC80) | nih.gov |

| A11 (N'-phenylhydrazide) | C. albicans 4395 | 4.0 µg/mL (MIC80) | nih.gov |

| A11 (N'-phenylhydrazide) | C. albicans 5272 | 3.7 µg/mL (MIC80) | nih.gov |

| Compound 10g (Matrine-benzenesulfonamide derivative) | Candida albicans | 0.062 mg/mL | rsc.org |

Antimycobacterial and Anti-tubercular Activity

N-arylsulfonyl hydrazone derivatives are considered a promising scaffold for the discovery of antitubercular drugs. nih.gov Research has focused on these compounds as potential inhibitors of enzymes like enoyl acyl carrier protein reductase (InhA), a key component in mycolic acid synthesis. nih.govmdpi.com

Heterocyclic derivatives of benzenesulfonyl hydrazide have been assessed for their effects against M. tuberculosis. nih.gov In one study, compounds 3 and 7 demonstrated growth inhibitory effects, with compound 7 showing a MIC value as low as 8 µg/mL. nih.gov These compounds were also shown to hinder the growth of mycobacteria within human macrophages. nih.gov Another study on pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold identified three compounds (T4 , T7 , T12 ) with promising antitubercular activity, exhibiting a MIC of 1.56 µg/mL against the M. tuberculosis H37Rv strain. nih.gov Additionally, isonicotinyl hydrazone derivatives such as 12d , 12e , and 12f showed good activity against M. tuberculosis H37Rv with MIC values around 0.24 µM and were also effective against single-drug resistant (SDR), multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains. nih.gov

| Compound/Analogue | Target/Strain | Activity (MIC) | Source |

| T4, T7, T12 (Pyrazine hydrazinylidene derivatives) | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| Compound 7 (Benzenesulfonohydrazide-tethered heterocycle) | M. tuberculosis | 8 µg/mL | nih.gov |

| 12d, 12e, 12f (Isonicotinyl hydrazone derivatives) | M. tuberculosis H37Rv | 0.23-0.24 µM | nih.gov |

| Sulfonyl hydrazone 5g | Mycobacterium | 0.0763 µM | nih.gov |

| Sulfonyl hydrazone 5k | Mycobacterium | 0.0716 µM | nih.gov |

Antiproliferative and Anticancer Research (In Vitro Studies)

The benzenesulfonamide and hydrazone moieties are present in various compounds investigated for their anticancer potential. researchgate.netnih.gov Research has shown that this compound analogues can exhibit cytotoxic effects against cancer cell lines.

A series of N'-[(substituted phenyl)benzylidene]benzohydrazides were synthesized and screened for their in vitro anticancer activity against the A-549 human lung cancer cell line using an MTT assay. pharmainfo.in The study found that all tested compounds were able to inhibit the growth of the cancer cells in a dose-dependent manner. Compound 2a , a 2-chloro substituted derivative, showed the highest inhibitory effect. Other compounds with 3-nitro, 2,4-dichloro, and 4-hydroxy substitutions displayed moderate growth inhibitory effects. pharmainfo.in

In other research, N-substituted-4-methylbenzenesulphonyl hydrazone was noted for its antiproliferative activity, particularly against renal cell carcinoma. researchgate.net Furthermore, the synthesis of novel quinoline (B57606) derivatives incorporating a benzenesulfonamide moiety has produced compounds with interesting cytotoxic activities when evaluated in vitro. nih.gov

| Compound/Analogue | Cell Line | Activity (CTC50) | Source |

| 2a (2-chloro substituted benzohydrazide) | A-549 (Human Lung Cancer) | Highest inhibitory effect (value not specified) | pharmainfo.in |

| 2b, 2d, 2e (Substituted benzohydrazides) | A-549 (Human Lung Cancer) | Moderate inhibitory effect (values not specified) | pharmainfo.in |

| N-substituted-4-methylbenzenesulphonyl hydrazone | Renal Cell Carcinoma | Antiproliferative activity noted | researchgate.net |

Cytotoxicity Evaluation against Various Cancer Cell Lines (e.g., MCF7, HepG-2)

The antiproliferative potential of benzenesulfonylhydrazide derivatives has been a key area of investigation. A study focusing on newly synthesized benzenesulphonohydrazide derivatives assessed their in vitro cytotoxicity against several human cancer cell lines, including liver cancer (HepG-2), renal cell adenocarcinoma (769-P), and squamous cell carcinoma of the lung (H2170). nih.gov

One of the most promising compounds from this series, designated as compound 4 (N'-(2-fluoro-4-bromobenzylidene)-benzenesulfonohydrazide), demonstrated significant and diverse cytotoxicity against these tumor cells while showing an acceptable level of safety for normal Vero cells. nih.gov In HepG-2 cells, compound 4 was identified as the most cytotoxic and selective, with an IC50 value of 106.33 µM. nih.gov Another derivative, compound 5, was found to be the most toxic against 769-P cells, with an IC50 of 1.94 µM. nih.gov Compound 7 showed the highest cytotoxicity and selectivity against the NCI-H2170 lung cancer cell line. nih.gov The study highlighted that substitutions on the phenyl ring, such as fluorine and bromine, were beneficial for the antitumor activity. nih.gov

In other research, different series of benzohydrazide analogues have also been evaluated. A series of benzimidazole-2-carboxamide derivatives were tested against the MCF-7 breast cancer cell line. researchgate.net Compounds from this series, identified as 104, 107, and 119, showed more potent anticancer activity than the standard drug doxorubicin, with IC50 values of 4.31 µM, 3.83 µM, and 4.52 µM, respectively. researchgate.net

Table 1: Cytotoxicity (IC50, µM) of Benzenesulphonohydrazide Analogues against Various Cancer Cell Lines

| Compound | Substituent (R) | HepG-2 | 769-P | H2170 | Vero (Normal) | Selectivity Index (HepG2) |

| 2 | 2-Cl | 160.46 | 67.56 | >500.00 | 1646.34 | 10.26 |

| 4 | 2-F, 4-Br | 106.33 | 114.54 | 425.68 | 498.72 | 4.69 |

| 5 | 2-OMe, 3-OMe | >500.00 | 1.94 | >500.00 | 108.93 | - |

| 6 | 3-Cl, 4-OMe | 364.94 | 26.38 | 517.37 | 1457.83 | 3.99 |

| 7 | 3-Br, 4-OMe | >500.00 | 100.63 | 314.55 | 1208.49 | - |

| 9 | 3-OEt, 4-OH | 285.95 | 54.23 | >500.00 | 146.63 | 0.51 |

Source: Adapted from research on new benzenesulphonohydrazide derivatives as potential antitumour agents. nih.gov Selectivity Index is calculated as the ratio of IC50 in the non-tumour cell line (Vero) to the respective cancer cell line.

Investigation of Potential Apoptotic Pathway Induction

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis, or programmed cell death. Research has focused on elucidating these pathways. A series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent inducers of apoptosis using a cell- and caspase-based high-throughput screening assay. nih.gov

Through structure-activity relationship (SAR) studies, N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (compound 3g) was identified as a powerful apoptosis inducer with an EC50 value of 0.24 µM in human colorectal carcinoma HCT116 cells. nih.gov Further investigation revealed that this compound, along with a more water-soluble analogue (compound 4e), functions as an inhibitor of tubulin polymerization, a well-known mechanism for inducing apoptosis in cancer cells. nih.gov

In a separate study, a series of benzoisoindolin hydrazone analogues were synthesized and evaluated for their pro-apoptotic potential. nih.gov One compound, in particular, was found to have a high growth inhibitory effect on HCT-116 cells. nih.gov Mechanistic studies using Western blot analysis showed that this compound induced apoptosis through the mitochondrial pathway, which was evidenced by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, studies on benzimidazole-2-carboxamide derivatives demonstrated that the most potent compounds could induce late-stage apoptosis in the MCF-7 breast cancer cell line. researchgate.net

Insecticidal and Nematicidal Activity Research

Analogues of N'-benzoylbenzohydrazide have been extensively studied as insect growth regulators. These compounds often act as ecdysone (B1671078) agonists, disrupting the normal molting process in insects. A series of N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues were synthesized and tested for their insecticidal activity against the common cutworm, Spodoptera litura. nih.gov Certain analogues, such as N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide, exhibited high insecticidal activity, comparable to the commercial insecticide tebufenozide. nih.gov Another study showed that modifying the N-tert-butylhydrazine moiety of related compounds also yielded analogues with high, though slightly inferior, insecticidal activity against Spodoptera litura. nih.gov

The nematicidal potential of related chemical structures has also been explored. Root-knot nematodes, such as Meloidogyne incognita, are significant agricultural pests. In one study, a series of novel 1,2,3-benzotriazin-4-one derivatives were synthesized and tested in vivo for their ability to control cucumber root-knot nematode disease caused by M. incognita. nih.gov Several of these compounds demonstrated excellent control efficacy, reaching up to 100% at a concentration of 10.0 mg/L, suggesting their potential as promising new nematicides. nih.gov Interestingly, these compounds did not show direct inhibition against M. incognita in vitro, indicating a more complex mode of action within the plant or soil environment. nih.gov Other research has also confirmed the nematicidal properties of various plant extracts and volatile compounds against M. incognita. nih.govmdpi.com

Table 2: Insecticidal Activity of N'-Benzoyl-N-(tert-butyl)benzohydrazide Analogues against Spodoptera litura

| Compound | Modification | LC50 (mg/L) |

| Lead Compound | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | 0.89 |

| Analogue 1 | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | High Activity (comparable to tebufenozide) |

| Analogue 2 | N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | High Activity (comparable to tebufenozide) |

Source: Adapted from research on benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide. nih.govnih.gov